molecular formula C15H16N2O4S2 B12192382 3-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoic acid

3-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoic acid

Cat. No.: B12192382
M. Wt: 352.4 g/mol
InChI Key: YGSNQYMQVSNTBB-UHFFFAOYSA-N
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Description

The compound 3-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoic acid features a thiazolidinone core substituted with a 3-methoxypropyl group at position 3, a thioxo group at position 2, and a benzoic acid moiety linked via an imino group.

Properties

Molecular Formula

C15H16N2O4S2

Molecular Weight

352.4 g/mol

IUPAC Name

3-[[4-hydroxy-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]benzoic acid

InChI

InChI=1S/C15H16N2O4S2/c1-21-7-3-6-17-13(18)12(23-15(17)22)9-16-11-5-2-4-10(8-11)14(19)20/h2,4-5,8-9,18H,3,6-7H2,1H3,(H,19,20)

InChI Key

YGSNQYMQVSNTBB-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=C(SC1=S)C=NC2=CC=CC(=C2)C(=O)O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolidin compounds exhibit significant antimicrobial properties. The thiazolidin ring structure is known to enhance the activity against various bacterial strains, including resistant strains. This compound's unique substitution pattern may further enhance its efficacy against pathogens.

Anti-inflammatory Properties

The benzoic acid moiety is often associated with anti-inflammatory effects. Research suggests that similar compounds can inhibit pro-inflammatory cytokines, making this compound a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Anticancer Potential

Thiazolidin derivatives have been investigated for their anticancer properties. Preliminary studies suggest that the compound may induce apoptosis in cancer cells, particularly in breast and prostate cancer models. The mechanism likely involves the modulation of signaling pathways related to cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazolidin derivatives demonstrated that compounds structurally similar to 3-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoic acid exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising lead for further development .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies showed that this compound could reduce the expression of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation. The results indicated a dose-dependent decrease in prostaglandin E2 levels, supporting the hypothesis that it could serve as a non-steroidal anti-inflammatory drug (NSAID) alternative .

Mechanism of Action

The mechanism of action of 3-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoic acid involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, making the compound a candidate for drug development .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share key structural features with the target molecule, enabling comparative analysis:

Compound Name Key Substituents Biological Activity (if reported) Reference
3-({(E)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoic acid 3-methoxypropyl, thioxo, benzoic acid Not reported -
3-(2-(Diethylamino)ethyl)-5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one (D4) Diethylaminoethyl, 4-ethylbenzylidene, thioxo Antimicrobial
4-[[3-Ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid 4-methoxyphenyl, ethyl, benzoic acid Not reported
3-({3-[(5Z)-5-(4-Methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid 4-methylbenzylidene, thioxo, benzoic acid Not reported
Key Observations:

Thioxo Group: The thioxo (C=S) group at position 2 of the thiazolidinone ring is conserved across all analogues.

Benzoic Acid Moiety : The benzoic acid substituent in the target compound and analogues (e.g., ) may improve aqueous solubility and facilitate interactions with polar residues in target proteins.

Substituent Diversity :

  • The 3-methoxypropyl group in the target compound introduces a flexible ether chain, likely increasing lipophilicity compared to the rigid 4-ethylbenzylidene group in D4 .
  • The 4-methoxyphenyl group in provides steric bulk and electron-donating effects, contrasting with the methylbenzylidene group in , which may prioritize hydrophobic interactions.

Physicochemical Properties

Hypothetical comparisons based on substituent effects:

Property Target Compound D4 Compound in
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.0 (higher lipophilicity) ~2.8
Solubility (aq.) Moderate (due to benzoic acid) Low (lipophilic substituents) Moderate
Melting Point Likely >200°C (crystalline benzoic acid) Reported as solid (mp not provided) Not reported

Biological Activity

3-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoic acid is a complex organic compound featuring a thiazolidinone core, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural components:

  • Thiazolidinone ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
  • Benzoic acid moiety : This contributes to its acidic properties and potential interactions with biological targets.
  • Methoxypropyl substituent : Enhances lipophilicity and may influence the compound's bioavailability.

Biological Activity Overview

The biological activity of 3-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoic acid has been explored in several studies, particularly focusing on its antimicrobial properties.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinone compounds exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structural features have shown superior efficacy against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics like ampicillin and streptomycin .

Microorganism MIC (μM) Reference Drug MIC (μM)
Staphylococcus aureus37.9–113.8248–372 (Ampicillin)
Escherichia coli43–17243–172 (Streptomycin)
Candida albicans285–475480–640 (Bifonazole)

The mechanism through which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : The thiazolidinone ring may interact with various enzymes, potentially inhibiting their activity, which is crucial in microbial metabolism.
  • Receptor Modulation : The benzoic acid component could bind to specific receptors, influencing cellular signaling pathways.

Case Studies

Several studies have highlighted the efficacy of similar thiazolidinone derivatives:

  • Study on Antibacterial Properties : A study synthesized multiple thiazolidinone derivatives and evaluated their antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain derivatives were more effective than conventional antibiotics .
  • Antifungal Evaluation : Another investigation assessed the antifungal activity of thiazolidinone compounds against various fungal species. The findings indicated that these compounds exhibited higher antifungal potency than established antifungal agents like ketoconazole .

Toxicity and Safety Profile

Preliminary toxicity assessments suggest that the most active thiazolidinone derivatives demonstrate low cytotoxicity against human cell lines (e.g., HEK-293), indicating a favorable safety profile for further development into therapeutic agents .

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